

# Spectroscopic Analysis of cis-9-Hexadecen-1-yl formate: A Technical Overview

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Compound of Interest		
Compound Name:	cis-9-Hexadecen-1-yl formate	
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This technical guide provides an overview of the spectroscopic data for cis-9-Hexadecen-1-yl formate. While direct experimental spectra for this specific formate ester are not readily available in public spectroscopic databases, this document presents data for the closely related precursor, cis-9-Hexadecen-1-ol, to offer valuable comparative insights. Additionally, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are detailed to guide researchers in the characterization of this and similar long-chain unsaturated esters.

# **Spectroscopic Data Summary**

Comprehensive spectroscopic data for **cis-9-Hexadecen-1-yl formate** is not available in the public domain at this time. However, the data for the parent alcohol, cis-9-Hexadecen-1-ol, provides a foundational reference for expected spectral features. The addition of a formate group will introduce characteristic signals, which will be discussed in the context of the provided protocols.

## Mass Spectrometry (MS) Data for cis-9-Hexadecen-1-ol

The mass spectrum of the analogous alcohol, (Z)-9-Hexadecen-1-ol, is available and provides insight into the fragmentation patterns of the C16 backbone.

Table 1: Mass Spectrometry Data for cis-9-Hexadecen-1-ol



Property	Value	Reference
Molecular Formula	C16H32O	[1][2][3][4]
Molecular Weight	240.4247 g/mol	[1][2][3][4]
CAS Registry Number	10378-01-5	[1][2][3]

Note: The mass spectrum for **cis-9-Hexadecen-1-yl formate** ( $C_{17}H_{32}O_2$ ) would be expected to have a molecular ion peak at m/z 268.43.

## **Experimental Protocols**

The following are generalized yet detailed methodologies for acquiring NMR, MS, and IR spectra for long-chain aliphatic esters like **cis-9-Hexadecen-1-yl formate**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To elucidate the carbon-hydrogen framework of the molecule.

#### Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Deuterated Chloroform) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
  - Acquire a proton spectrum using a standard pulse sequence.
  - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.
  - The formate proton (H-C=O) is expected to appear as a singlet around  $\delta$  8.0 ppm. The protons on the carbon adjacent to the oxygen (CH<sub>2</sub>-O) would likely be a triplet around  $\delta$



4.1-4.3 ppm. The olefinic protons (-CH=CH-) are expected as multiplets around  $\delta$  5.3-5.4 ppm.

- 13C NMR Acquisition:
  - Acquire a carbon spectrum using a proton-decoupled pulse sequence.
  - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of <sup>13</sup>C.
  - $\circ$  The formate carbonyl carbon is expected around δ 160-162 ppm. The carbon attached to the oxygen (CH<sub>2</sub>-O) would be around δ 60-65 ppm, and the olefinic carbons around δ 129-131 ppm.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Methodology:

- Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this type of compound.
- Ionization: Utilize Electron Ionization (EI) for GC-MS, which will provide a detailed fragmentation pattern. For softer ionization to primarily observe the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed with direct infusion or LC-MS.
- Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, timeof-flight (TOF), or ion trap.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).



 Data Analysis: Identify the molecular ion peak (M+) and characteristic fragment ions. For cis-9-Hexadecen-1-yl formate, fragmentation would likely involve cleavage of the formate group and fragmentation along the alkyl chain.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

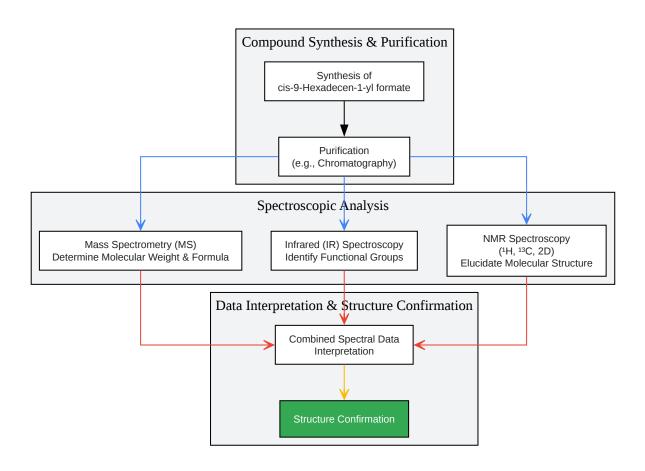
#### Methodology:

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis: Identify characteristic absorption bands. For cis-9-Hexadecen-1-yl formate, key expected peaks include:
  - C=O stretch (formate): A strong absorption band around 1720-1730 cm<sup>-1</sup>.
  - C-O stretch (ester): A strong absorption in the 1150-1200 cm<sup>-1</sup> region.
  - C-H stretch (alkene): A medium intensity band around 3005-3015 cm<sup>-1</sup>.
  - C-H stretch (alkane): Strong bands in the 2850-2960 cm<sup>-1</sup> region.
  - C=C stretch (cis-alkene): A weak to medium band around 1650-1660 cm<sup>-1</sup>.
  - =C-H bend (cis-alkene): A medium to strong band around 675-730 cm<sup>-1</sup>.

#### **Visualized Workflow**

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like **cis-9-Hexadecen-1-yl formate**.





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Caption: Workflow for Spectroscopic Characterization.

This guide provides a framework for the spectroscopic investigation of **cis-9-Hexadecen-1-yl formate**. While direct data is currently sparse, the provided information on the parent alcohol and the detailed experimental protocols offer a solid starting point for researchers in the field.

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